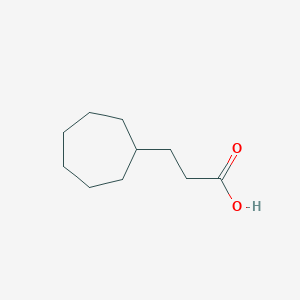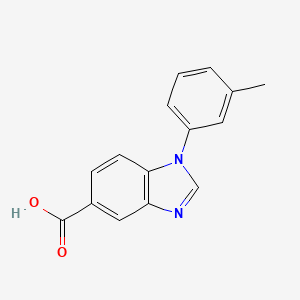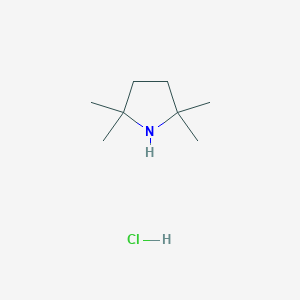
Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate
説明
“Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 4700-94-1 . It has a molecular weight of 196.25 . The IUPAC name for this compound is methyl 1-(2-cyanoethyl)-4-piperidinecarboxylate . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate” is C10H16N2O2 . The InChI Code for this compound is 1S/C10H16N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-4,6-8H2,1H3 .科学的研究の応用
Synthesis of Antitubercular Agents
“Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents . These agents are used in the treatment of tuberculosis, a serious infectious disease that primarily affects the lungs.
Aminopyrazine Inhibitors
This compound is also used in the synthesis of aminopyrazine inhibitors . Aminopyrazines are a class of compounds that have shown potential in inhibiting certain biological processes, which can be useful in the development of new drugs.
Protein Kinase D Inhibitors
“Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate” is used in the synthesis of orally available naphthyridine protein kinase D inhibitors . Protein kinase D plays a crucial role in several cellular processes, and its inhibitors can be used in the treatment of various diseases, including cancer.
Asymmetric Hydrogenation Catalyst
This compound is used as a scalable catalyst for the asymmetric hydrogenation of sterically demanding aryl enamides . Asymmetric hydrogenation is a key process in the production of chiral molecules, which are important in the pharmaceutical industry.
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs . “Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate” can be used in the synthesis of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological and Pharmacological Activity
Piperidine derivatives, including “Methyl 1-(2-cyanoethyl)piperidine-4-carboxylate”, have been found to exhibit a wide range of biological and pharmacological activities . These include anti-inflammatory, analgesic, antidepressant, antimalarial, and antimicrobial activities, among others.
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, H335, and H400 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
methyl 1-(2-cyanoethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAZMLKXFXBXJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid](/img/structure/B3383617.png)

![1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3383624.png)
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3383635.png)





![2-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B3383666.png)
![2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B3383672.png)

![5-Bromobenzo[C]isoxazole](/img/structure/B3383680.png)
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B3383700.png)